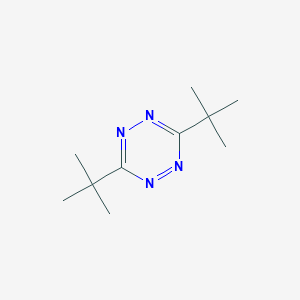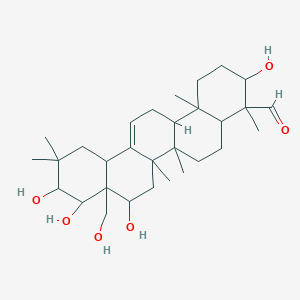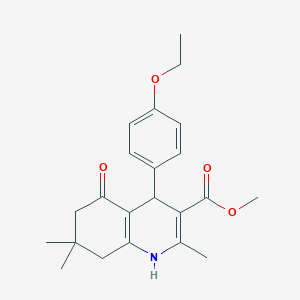
Dibutyldimethoxysilane
Übersicht
Beschreibung
Dibutyldimethoxysilane is a type of organosilicon compound. It is used as a precursor in the production of silicone polymers . It is also used as an intermediate silane for blocking hydroxyl and amino groups in organic synthesis reactions .
Synthesis Analysis
Dibutyldimethoxysilane is synthesized through a sol-gel process. It is used as a co-precursor system with other compounds like Methyltriethoxysilane (MTES). The process involves hydrolysis, drying, solvent replacement, and atmospheric-pressure drying .Chemical Reactions Analysis
Dibutyldimethoxysilane is involved in various chemical reactions. It is used as an intermediate silane for blocking hydroxyl and amino groups in organic synthesis reactions . This blocking step allows subsequent reactions to be carried out which would be adversely affected by the presence of active hydrogen in the hydroxyl or amine groups .Wissenschaftliche Forschungsanwendungen
Production of Flexible Silica Aerogels
Specific Scientific Field
Materials Science and Engineering
Summary of the Application
Silica aerogels are porous materials that have been widely used due to their high porosity and large specific surface area . However, their mechanical properties are often poor, limiting their practical applications . To address this, researchers have used compounds like Methyltriethoxysilane (MTES) and Dimethyldiethoxysilane (DMDES) to prepare flexible silica aerogels .
Methods of Application or Experimental Procedures
The preparation process includes hydrolysis, drying, solvent replacement, and atmospheric pressure drying . The molar ratio of MTES/DMDES and the concentration of the central silicon influence the morphology and physical performance of the final samples .
Results or Outcomes
The resulting flexible silica aerogels exhibited good flexibility and hydrophobicity . They endured the ambient pressure drying process and still displayed favorable mechanical properties .
Oil-Water Separation
Specific Scientific Field
Environmental Science and Engineering
Summary of the Application
Super-flexible silica aerogels, prepared using similar compounds to Dibutyldimethoxysilane, have been used in oil-water separation . These aerogels have good flexibility, hydrophobicity, and an amorphous structure .
Methods of Application or Experimental Procedures
The aerogels were prepared via hydrolysis, drying, solvent replacement, and atmospheric-pressure drying . The adsorption separation rate of the aerogel to oil substances was found to be related to the viscosity of the oil substances .
Results or Outcomes
The hydrophobic and oleophilic properties of these flexible silicon aerogel materials can be applied to many aspects, such as crude oil leakage and kitchen waste oil recovery .
Synthesis of Silica Membranes
Specific Scientific Field
Summary of the Application
Silica-based membranes prepared by chemical vapor deposition of similar compounds to Dibutyldimethoxysilane on γ-alumina overlayers are known to be effective for hydrogen separation .
Methods of Application or Experimental Procedures
The synthesis of the membranes was improved by simplifying the deposition of the intermediate γ-alumina layers and by using the precursor, dimethyldimethoxysilane (DMDMOS) .
Results or Outcomes
Using the simplified fabrication process, silica-alumina composite membranes with H2 permeance > 10−7 mol m−2 s−1 Pa−1 and H2/N2 selectivity >100 were successfully synthesized .
Environmental Remediation
Specific Scientific Field
Summary of the Application
Aerogels, which can be prepared using similar compounds to Dibutyldimethoxysilane, have unique physical and chemical properties that make them potential candidates for environmental remediation .
Methods of Application or Experimental Procedures
Aerogels are prepared using sol-gel chemistry . The process involves creating a gel with a spatial network structure and porous structural materials by hydrolyzing and condensing inorganic compounds in a solution .
Results or Outcomes
Despite their fascinating properties, aerogels are not routinely found in our daily life because they are fragile and have highly limited scale-up productions . However, they hold great potential for diverse applications, including environmental remediation .
Synthesis of Flexible Methylsilsesquioxane (MSQ) Aerogels
Specific Scientific Field
Summary of the Application
Flexible MSQ aerogels have been prepared by a sol–gel process with methyltrimethoxysilane (MTMS) and dimethyldimethoxysilane (DMDMS) as co-precursors .
Methods of Application or Experimental Procedures
The preparation process includes hydrolysis, drying, solvent replacement, and atmospheric pressure drying . The molar ratio of MTMS/DMDMS and the concentration of the central silicon influence the morphology and physical performance of the final samples .
Results or Outcomes
The resulting flexible MSQ aerogels endured the ambient pressure drying process and still displayed favorable mechanical properties .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
dibutyl(dimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O2Si/c1-5-7-9-13(11-3,12-4)10-8-6-2/h5-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPENMAABQGWRBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Si](CCCC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyldimethoxysilane | |
CAS RN |
18132-63-3 | |
| Record name | Di-n-butyldimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



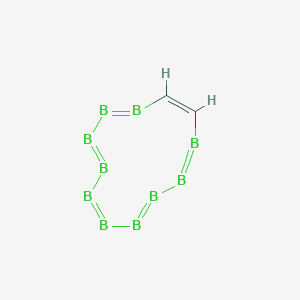
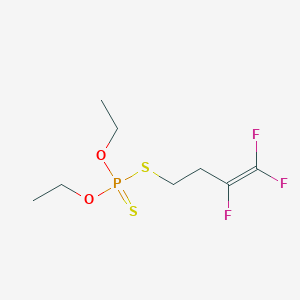
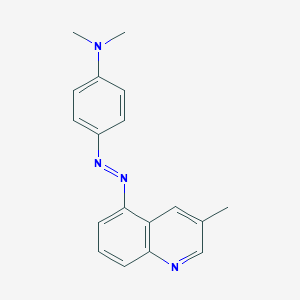
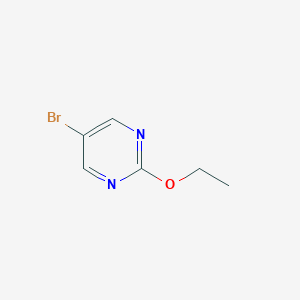
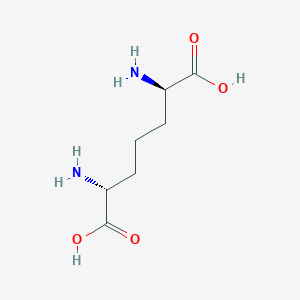
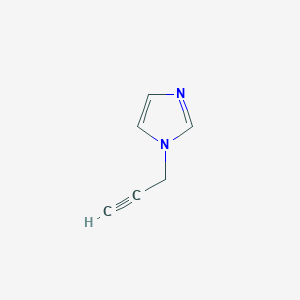
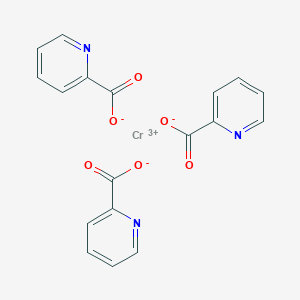
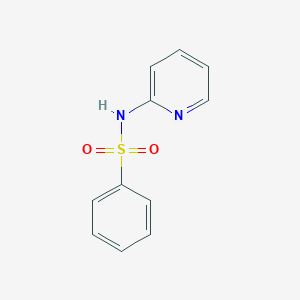
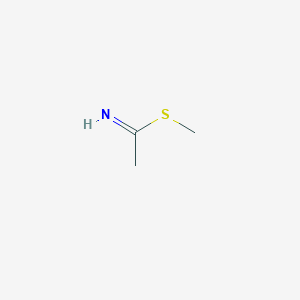
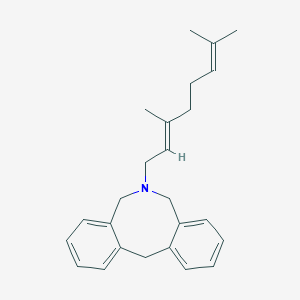
![l-Tryptophan, N-[N-(1-oxodecyl)-beta-alanyl]-, methyl ester](/img/structure/B102303.png)
